Tert-Butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxycarbamate, commonly known as t-Boc-Aminooxy-PEG4-CH2CO2H, is a specialized chemical compound that integrates a polyethylene glycol (PEG) moiety with a tert-butoxycarbonyl (Boc) protecting group. This compound has a molecular formula of C15H29NO9 and a molecular weight of 365.4 g/mol. The presence of a terminal carboxylic acid group enhances its reactivity, particularly in forming stable amide bonds with primary amines, facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate. The compound serves as an effective linker molecule for bridging biomolecules with various functionalities, making it valuable in bioconjugation applications.
t-Boc-Aminooxy-PEG4-CH2CO2H is classified under PEG derivatives and is primarily utilized in biochemical and pharmaceutical research. Its unique structure allows it to function as a bifunctional reagent that can facilitate the conjugation of biomolecules such as proteins, peptides, and drugs to other molecules or surfaces .
The synthesis of t-Boc-Aminooxy-PEG4-CH2CO2H typically involves several key steps:
The synthesis process may vary depending on laboratory protocols and desired purity levels, but it generally aims for high specificity and yield .
The molecular structure of t-Boc-Aminooxy-PEG4-CH2CO2H includes:
t-Boc-Aminooxy-PEG4-CH2CO2H primarily participates in reactions where its terminal carboxylic acid can react with primary amines to form stable amide bonds. This reaction typically requires coupling agents like EDC or HATU to facilitate the coupling process. Additionally, the Boc group can be deprotected under acidic conditions, allowing further functionalization of the amino group.
The mechanism of action for t-Boc-Aminooxy-PEG4-CH2CO2H is largely attributed to its role as a linker in proteolysis-targeting chimeras (PROTAC) technology. PROTACs are designed to selectively degrade target proteins within cells, which is significant for therapeutic applications in diseases like cancer.
This dual functionality enhances its application in targeted protein degradation strategies .
t-Boc-Aminooxy-PEG4-CH2CO2H exhibits several physical and chemical properties:
Relevant data indicate that the compound's hydrophilicity contributes to its solubility and reduces non-specific interactions in biological environments .
t-Boc-Aminooxy-PEG4-CH2CO2H has several notable applications in scientific research:
The compound's ability to form stable complexes with target proteins through amide bond formation makes it invaluable in biological research and therapeutic development .
t-Boc-Aminooxy-PEG4-CH2CO2H is systematically named as 2-{2-[2-(2-{2-[(tert-butoxycarbonyl)aminooxy]ethoxy}ethoxy)ethoxy]ethoxy}acetic acid under IUPAC conventions. Its molecular formula is C₁₅H₂₉NO₉, with a molecular weight of 367.39 g/mol. The structure features three core elements:
The SMILES notation O=C(OC(C)(C)C)NOCCOCCOCCOCCOCC(O)=O
precisely encodes this arrangement, highlighting the Boc group (OC(C)(C)C
), aminooxy linkage (NO
), four ethylene oxide units (CCOCCOCCOCCOC
), and terminal carboxylate [3] [5] [8].
The emergence of t-Boc-Aminooxy-PEG4-CH₂CO₂H reflects two key trends in bioconjugate chemistry: the demand for orthogonal reactivity in linker design and the optimization of PEG spacer lengths for solubility and steric freedom. Key milestones include:
Early Aminooxy Linkers (Pre-2010): Initial aminooxy compounds (e.g., simple alkoxyamines) were limited by poor aqueous solubility and aggregation. The integration of ethylene glycol units addressed these issues but required standardized protection strategies for the nucleophilic aminooxy group during synthesis [6] [9].
PEG Spacer Optimization (2010–2018): Systematic comparisons of PEG length revealed that PEG4 (n=4 ethylene oxide units) balanced hydrophilicity, conformational flexibility, and steric effects for bioconjugation. Shorter linkers like PEG2 analogs (e.g., t-Boc-Aminooxy-PEG2-CH₂CO₂H, CAS 2098983-14-1) showed reduced solubility, while longer chains increased polydispersity risks [1] [9].
Commercialization for ADC/PROTAC Era (2018–Present): With the rise of targeted protein degradation, suppliers like BroadPharm and MedChemExpress introduced catalog derivatives (e.g., BP-23353, HY-140416). The PEG4 linker’s compatibility with aldehyde-specific oxime ligation (after Boc deprotection) and carboxylate-amine coupling made it ideal for complex chimeric molecules like PROTACs [1] [3] [10].
Table 2: Key Synthesis and Application Milestones
Year Range | Development | Significance |
---|---|---|
Pre-2010 | Unmodified aminooxy linkers | Limited by hydrophobicity and aggregation |
2010–2015 | Introduction of PEG₂ & PEG₃ spacers | Improved solubility; retained Boc protection |
2015–2018 | Standardization of PEG₄ synthesis | Optimal balance of length and reactivity |
2018–Present | Commercial GMP-grade availability (e.g., BroadPharm) | Enabled scalable production for therapeutics |
The synthesis typically proceeds via stepwise etherification:
Today, t-Boc-Aminooxy-PEG4-CH₂CO₂H is a staple reagent in PROTAC synthesis, where its terminal acid binds E3 ligase ligands, while the deprotected aminooxy group conjugates carbonyl-containing target protein ligands [3] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7